molecular formula C12H10O3 B1346899 Methyl 1-hydroxy-2-naphthoate CAS No. 948-03-8

Methyl 1-hydroxy-2-naphthoate

Cat. No.: B1346899
CAS No.: 948-03-8
M. Wt: 202.21 g/mol
InChI Key: HMIBDRSTVGFJPB-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2-naphthoate is a novel naphthol derivative with significant biological activity. It is known for its anti-inflammatory properties, particularly in inhibiting lipopolysaccharide-induced inflammatory responses in macrophages . This compound has garnered attention in scientific research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Methyl 1-hydroxy-2-naphthoate plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions result in the suppression of the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) . The compound also affects the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB) pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. In macrophages, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the release of NO, IL-1β, and IL-6 . This compound also affects cell signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways, leading to reduced inflammation . Additionally, it impacts gene expression by inhibiting the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits the activation of NF-κB by preventing the degradation of IκB-α and the translocation of NF-κB to the nucleus . This suppression of NF-κB activity leads to decreased transcription of pro-inflammatory genes. Furthermore, this compound inhibits the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on inflammatory responses in macrophages over extended periods . Long-term studies have shown that it consistently suppresses the production of NO, IL-1β, and IL-6, indicating its potential for sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the inflammatory response without causing significant adverse effects . At higher doses, there may be potential toxic effects, including cytotoxicity and adverse impacts on cellular function . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play key roles in the production of inflammatory mediators . By inhibiting these enzymes, the compound reduces the levels of NO and pro-inflammatory cytokines, thereby modulating the inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its anti-inflammatory effects . The compound’s distribution within tissues is crucial for its efficacy in reducing inflammation and modulating cellular responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its ability to inhibit inflammatory pathways effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-2-naphthoate can be synthesized from 1-hydroxy-2-naphthoic acid through an esterification process. This involves reacting 1-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the esterification process used in laboratory settings can be scaled up for industrial applications. The reaction typically requires controlled temperatures and the removal of water to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming different esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various esters and ethers.

Comparison with Similar Compounds

    1-Hydroxy-2-naphthoic acid: The precursor for methyl 1-hydroxy-2-naphthoate.

    Methyl 2-naphthoate: Another naphthoate derivative with different biological activities.

    Methyl 3-hydroxy-2-naphthoate: A similar compound with variations in the position of the hydroxyl group.

Uniqueness: this compound is unique due to its specific anti-inflammatory properties and its ability to inhibit key inflammatory pathways. Its structural features, such as the position of the hydroxyl and ester groups, contribute to its distinct biological activities compared to other naphthoate derivatives .

Properties

IUPAC Name

methyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBDRSTVGFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061341
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-03-8
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-hydroxy-2-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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